

Comparative Analysis of EPQpYEEIPIYL Cross-Reactivity with Other Kinase Families

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	EPQpYEEIPIYL	
Cat. No.:	B8220887	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phosphopeptide **EPQpYEEIPIYL**, a known Src family kinase activator, and its potential for cross-reactivity with other kinase families. While a comprehensive kinome-wide screen for this specific peptide is not publicly available, this document synthesizes existing data on its primary targets and the principles of SH2 domain-ligand interactions to provide a scientifically grounded assessment of its likely selectivity profile.

The peptide **EPQpYEEIPIYL** is a synthetic phosphopeptide designed as a high-affinity ligand for the Src Homology 2 (SH2) domain of Src family kinases.[1][2] It functions by binding to the SH2 domain, an interaction that is crucial for the activation of this family of non-receptor tyrosine kinases.[3] Its primary targets are members of the Src kinase family, including Lck, Hck, and Fyn.[3]

Data Presentation: Quantitative Analysis of EPQpYEEIPIYL and pYEEI Motif Interactions

The following table summarizes the known and predicted interactions of **EPQpYEEIPIYL** and peptides containing the core pYEEI motif with various SH2 domains. This data is compiled from multiple studies and provides a basis for understanding its potential for cross-reactivity.



Target Protein	Kinase Family	SH2 Domain	Ligand	Binding Affinity (Kd)	Method
Lck	Src Family	Lck SH2	EPQpYEEIPI YL	High Affinity (nM range)	X-ray Crystallograp hy
Src	Src Family	Src SH2	EPQpYEEIPI YL	High Affinity	Not specified
Fyn	Src Family	Fyn SH2	EPQpYEEIPI YL	High Affinity	Not specified
Hck	Src Family	Hck SH2	EPQpYEEIPI YL	High Affinity (Predicted)	Homology
Grb2	Adaptor Protein	Grb2 SH2	pYEEI- containing peptides	Low to Moderate Affinity	Peptide Library Screening
p85α (PI3K)	Lipid Kinase	N-terminal SH2	pYEEI- containing peptides	Low Affinity	Free Energy Simulations
SHP-2	Tyrosine Phosphatase	N-terminal SH2	pYEEI- containing peptides	Low Affinity	Not specified
STAT1	Transcription Factor	STAT1 SH2	pYEEI- containing peptides	Low Affinity	Free Energy Simulations

Note: "High Affinity" generally refers to dissociation constants (Kd) in the nanomolar (nM) range, while "Low Affinity" indicates micromolar (μ M) or weaker interactions. The data for non-Src family members is largely predictive and based on the specificity of their SH2 domains for the pYEEI motif.

Discussion of Cross-Reactivity





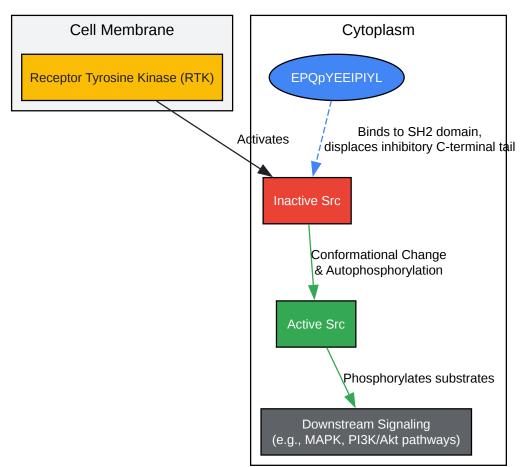


The specificity of **EPQPYEEIPIYL** is primarily determined by the recognition of the phosphotyrosine (pY) and the C-terminal residues by the SH2 domain. The pYEEI sequence is the optimal binding motif for Src family SH2 domains. While this confers a high degree of selectivity, the potential for cross-reactivity with other SH2 domain-containing proteins exists.

SH2 domains are present in a wide array of signaling proteins, not limited to the Src family. These include other tyrosine kinases, lipid kinases (like PI3K), phosphatases, and adaptor proteins. The degree of cross-reactivity will depend on the conservation of the binding pocket residues in the SH2 domains of these other proteins. Studies on SH2 domain specificity suggest that while Src family members show the highest affinity for pYEEI, other SH2 domains can bind to this motif, albeit typically with lower affinity.[4][5] Therefore, at high concentrations, **EPQPYEEIPIYL** could potentially interact with and modulate the activity of proteins outside the Src family that contain SH2 domains recognizing similar motifs.

Mandatory Visualization





Src Signaling Pathway Activation by EPQpYEEIPIYL

Click to download full resolution via product page

Caption: Activation of Src kinase by **EPQpYEEIPIYL** binding to its SH2 domain.

Experimental Protocols

To experimentally determine the cross-reactivity of **EPQpYEEIPIYL**, a combination of binding and functional assays against a broad panel of kinases is recommended.

Competitive Binding Assay (e.g., KINOMEscan™)







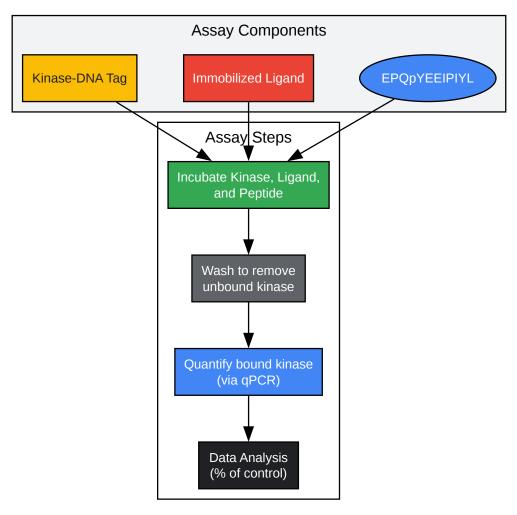
This method assesses the ability of the peptide to compete with a known ligand for the ATPbinding site or an allosteric site of a large panel of kinases.

Methodology:

- Kinase Panel: A comprehensive panel of purified human kinases, typically expressed as fusion proteins (e.g., with DNA tags for qPCR detection), is utilized.
- Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
- Competition: The kinase panel is incubated with the immobilized ligand and the test compound (EPQpYEEIPIYL) at a defined concentration (e.g., 1 μM).
- Quantification: The amount of kinase bound to the solid support is quantified. In the KINOMEscan™ platform, this is achieved through qPCR of the DNA tag. A reduction in the amount of bound kinase compared to a DMSO control indicates that the test compound has bound to the kinase and prevented its interaction with the immobilized ligand.
- Data Analysis: Results are typically expressed as a percentage of the DMSO control. A lower percentage indicates a stronger interaction. Dissociation constants (Kd) can be determined by running the assay with a range of test compound concentrations.

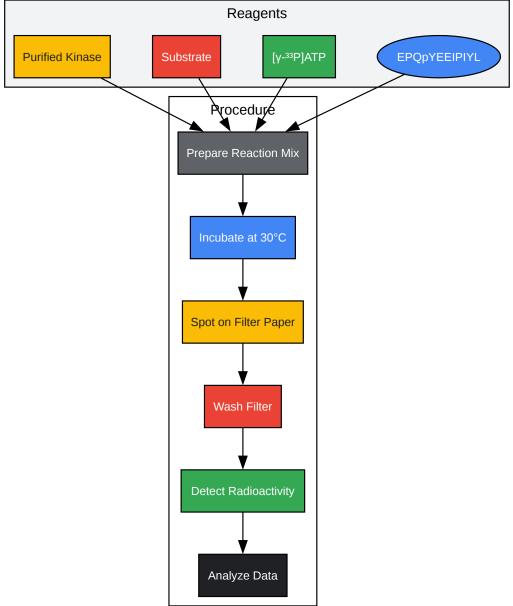


Competitive Binding Assay Workflow





Radiometric Kinase Activity Assay Workflow Reagents



Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The phosphopeptide-binding specificity of Src family SH2 domains PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Encodable activators of SRC family kinases PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding Specificity of SH2 Domains: Insight from Free Energy Simulations PMC [pmc.ncbi.nlm.nih.gov]
- 5. SH2 Domains Recognize Contextual Peptide Sequence Information to Determine Selectivity PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of EPQpYEEIPIYL Cross-Reactivity with Other Kinase Families]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8220887#cross-reactivity-of-epqpyeeipiyl-with-other-kinase-families]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com